Product packaging for z-l-Glutamic acid alpha-methyl ester dcha(Cat. No.:CAS No. 26566-10-9)

z-l-Glutamic acid alpha-methyl ester dcha

Cat. No.: B13655191
CAS No.: 26566-10-9
M. Wt: 476.6 g/mol
InChI Key: BRRFRNXPAYUOHB-UHFFFAOYSA-N
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Description

Contextual Significance of N-Protected Amino Acid Esters in Organic Synthesis

In the field of organic synthesis, particularly in the assembly of peptides and other complex nitrogen-containing natural products, the selective manipulation of functional groups is paramount. Amino acids, possessing both a nucleophilic amino group and an acidic carboxyl group, require a strategic application of protecting groups to prevent unwanted side reactions. tandfonline.com

The protection of the α-amino group is a fundamental step. The benzyloxycarbonyl (Z or Cbz) group is a classic and widely used N-protecting group that is stable under a wide range of conditions but can be readily removed when needed, typically through catalytic hydrogenation. This protection prevents the amine from acting as a nucleophile, thereby avoiding self-polymerization or undesired amide bond formation during synthetic sequences.

Simultaneously, the esterification of one of the carboxylic acid groups, in this case, the α-carboxyl group to a methyl ester, serves a dual purpose. thieme-connect.com It protects the carboxyl group from participating in reactions, directing reactivity towards the unprotected gamma-carboxyl group. Furthermore, converting the carboxylic acid to an ester often increases the solubility of the amino acid derivative in common organic solvents, which is advantageous for conducting reactions in non-aqueous media. The synthesis of such N-protected amino acid esters is a well-established and critical procedure in synthetic organic chemistry. acs.orgrsc.orgacs.org

FeaturePurpose in SynthesisCommon Method of Removal
N-Benzyloxycarbonyl (Z) Group Protects the α-amino group from unwanted reactions (e.g., acylation, self-condensation).Catalytic Hydrogenation (H₂/Pd)
Alpha-Methyl Ester Protects the α-carboxylic acid; enhances solubility in organic solvents.Saponification (base-mediated hydrolysis)

The Role of L-Glutamic Acid Derivatives as Stereodefined Chiral Synthons

L-Glutamic acid, as one of the fundamental proteinogenic amino acids, possesses a specific three-dimensional arrangement at its α-carbon, making it a chiral molecule. wikipedia.org This inherent and readily available chirality is a valuable asset in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule. Derivatives of L-glutamic acid are therefore powerful stereodefined chiral synthons, or "chiral building blocks." researchgate.net

By starting with a molecule of known configuration like L-glutamic acid, chemists can transfer this stereochemical information into more complex products. This strategy is central to the synthesis of many pharmaceuticals and biologically active compounds, where stereochemistry dictates biological function. L-glutamic acid derivatives have been utilized as precursors in the synthesis of a variety of complex structures, including specialized amino acids, peptide macrocycles, and other heterocyclic systems. nih.govmit.edu The bifunctional nature of the glutamic acid side chain provides multiple points for modification, allowing for the construction of intricate and stereochemically rich molecular architectures. nih.gov

Strategic Utility of Dicyclohexylamine (B1670486) Salts in Amino Acid Chemistry for Research Applications

While the free acid form of many N-protected amino acid esters can be oily, amorphous, or difficult to handle, converting them into salts can significantly improve their physical properties. bachem.com Dicyclohexylamine (DCHA) is a bulky organic base that is frequently used for this purpose. nih.gov It reacts with the remaining free carboxylic acid—the gamma-carboxyl group in this instance—to form a stable and often highly crystalline dicyclohexylammonium (B1228976) salt. tandfonline.com

The strategic benefits of using DCHA salts in a research context are numerous:

Improved Handling and Purification: DCHA salts are typically crystalline solids with sharp melting points. fishersci.com This solid nature makes them easier to weigh and handle compared to oils or amorphous powders. Crucially, their crystallinity allows for efficient purification through recrystallization, a simple yet powerful technique for achieving high purity.

Enhanced Stability: The salt form can increase the stability and shelf-life of the amino acid derivative, making it less prone to degradation during storage.

Simplified Isolation: Salt formation can be used as an effective method for isolating the desired product from a reaction mixture.

Before the amino acid derivative can be used in a subsequent reaction (like peptide coupling), the free acid must be regenerated from the DCHA salt. This is typically achieved by treating the salt with a stronger acid to liberate the free carboxylic acid of the amino acid derivative. bachem.com The use of DCHA salts is a common and practical strategy to ensure the quality and manageability of valuable synthetic intermediates. chemimpex.com

PropertyFree Acid FormDicyclohexylamine (DCHA) Salt Form
Physical State Often an oil or amorphous solidTypically a crystalline solid
Handling Can be difficult to weigh and transferEasy to handle and weigh accurately
Purification Often requires chromatographyCan often be purified by recrystallization
Stability Variable; may be less stableGenerally more stable for long-term storage

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40N2O6 B13655191 z-l-Glutamic acid alpha-methyl ester dcha CAS No. 26566-10-9

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6.C12H23N/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRFRNXPAYUOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5672-82-2, 26566-10-9
Record name NSC156975
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC154965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Methodologies for the Synthesis of Z L Glutamic Acid Alpha Methyl Ester

Esterification Protocols for Alpha-Carboxyl Functionalization

The selective esterification of the α-carboxyl group in the presence of the γ-carboxyl group is a significant challenge in the derivatization of glutamic acid. Various methods have been developed to achieve this transformation, each with its own set of advantages and limitations.

Acid-Catalyzed Esterification Approaches (e.g., Mineral Acids in Alcoholic Solvents)

Direct esterification of L-glutamic acid using an alcohol, such as methanol (B129727), in the presence of a strong mineral acid catalyst is a common approach. However, this method often lacks selectivity, leading to a mixture of products. nih.gov The reaction can produce the α-monoester, the γ-monoester, and the diester. nih.gov

The use of sulfuric acid as a catalyst in methanol has been reported for the esterification of glutamic acid. google.com One method describes adding equimolar sulfuric acid to dissolve L-glutamic acid in methanol, followed by a catalytic amount of sulfuric acid to drive the reaction, which predominantly yields the γ-methyl ester. google.com Another approach found that reacting glutamic acid with methanol and hydrogen chloride as a catalyst also favors the formation of the L-glutamic acid-γ-methyl ester. google.com Achieving high selectivity for the α-ester through simple acid catalysis is difficult due to the comparable reactivity of the two carboxyl groups.

A more effective strategy involves starting with N-benzyloxycarbonyl-L-glutamic acid anhydride (B1165640). Refluxing the anhydride in an anhydrous alcohol, like ethanol (B145695), leads to the opening of the ring and the formation of a mixture of α- and γ-monoesters. prepchem.com While not perfectly selective, this method provides a direct route to the N-protected monoesters, which can then be separated.

CatalystAlcoholKey ConditionsPrimary Product(s)Reference
Sulfuric AcidMethanol1 hour at 30°CL-Glutamic acid-5-methyl ester google.com
Hydrogen ChlorideMethanol2-5 hours at 25°CL-Glutamic acid-gamma-methyl ester google.com
N/A (from anhydride)EthanolReflux for 15 hoursMixture of α- and γ-monoethyl esters (ratio 1:2) prepchem.com

Esterification Employing Thionyl Chloride or Chlorosilanes

Thionyl chloride (SOCl₂) is a highly effective reagent for esterifying carboxylic acids. When L-glutamic acid is treated with thionyl chloride in methanol, the reaction typically proceeds to the formation of L-glutamic acid dimethyl ester hydrochloride. researchgate.net This lack of selectivity makes it unsuitable for the direct synthesis of the α-monoester, but it is a valuable method for producing the diester intermediate, which can be selectively hydrolyzed in subsequent steps.

Chlorotrimethylsilane (B32843) (TMSCl) has emerged as a useful reagent that acts as an acid catalyst precursor for the selective esterification of L-aspartic and L-glutamic acids. nih.govresearchgate.net The methodology can be tuned to favor the formation of the desired monoester. This approach offers a milder alternative to traditional strong acid catalysis. researchgate.net

ReagentAlcoholSubstrateOutcomeReference
Thionyl ChlorideMethanolL-Glutamic AcidNon-selective; forms dimethyl ester hydrochloride researchgate.net
TMSClVarious AlcoholsL-Glutamic AcidCan be used for selective esterification nih.govresearchgate.net

Challenges and Optimization in Selective Amino Acid Esterification

The primary challenge in the esterification of glutamic acid is achieving regioselectivity for the α-carboxyl group over the γ-carboxyl group. As seen with strong acid catalysis and thionyl chloride, forcing conditions often lead to the thermodynamically stable diester.

Several strategies have been developed to optimize selectivity:

Anhydride Ring Opening: Starting with an N-protected glutamic acid anhydride allows for a more controlled reaction. Nucleophilic attack by an alcohol opens the anhydride ring to yield a mixture of α- and γ-esters. prepchem.comresearchgate.net While this does not give perfect selectivity, the resulting mixture can often be separated. The regioselectivity of this reaction can be influenced by the choice of solvent. researchgate.net

Enzymatic Catalysis: Industrial proteases, such as Alcalase, can catalyze the selective synthesis of α-carboxylic acid esters of N-protected amino acids in organic solvents with high yields and under mild conditions. researchgate.net

Purification via Salt Formation: A highly effective method for isolating the desired α-ester from a mixture is through selective crystallization of its dicyclohexylammonium (B1228976) (DCHA) salt. The α-ester DCHA salt often has different crystallization properties than the γ-ester salt, allowing for efficient purification. prepchem.comresearchgate.net For instance, after forming a mixture of Z-Glu-α-ethyl ester and Z-Glu-γ-ethyl ester, the addition of dicyclohexylamine (B1670486) allows for the preferential crystallization and isolation of the Z-Glu-α-ethyl ester dicyclohexylammonium salt in high purity. prepchem.com

Introduction of the N-Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the amino function in peptide synthesis. Its stability under various conditions and its facile removal by catalytic hydrogenolysis make it highly valuable. total-synthesis.com

Principles of Carbobenzyloxy Protection in Amino Acid Derivatization

The Z-group was introduced by Bergmann and Zervas and was instrumental in the development of modern peptide synthesis. total-synthesis.com It protects the amine as a carbamate, rendering it non-nucleophilic and preventing unwanted side reactions, such as self-polymerization, during subsequent activation of the carboxyl groups.

The protection is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, a procedure known as the Schotten-Baumann reaction. total-synthesis.combyjus.comorganic-chemistry.orgwikipedia.org The base is crucial as it neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. byjus.comorganic-chemistry.org The Z-group is stable to mildly acidic and basic conditions but can be readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which breaks the benzylic C-O bond to release the free amine, carbon dioxide, and toluene. total-synthesis.com

Synthetic Routes for Z-Protection on L-Glutamic Acid

The N-protection of L-glutamic acid is typically performed by reacting it with benzyl chloroformate in an aqueous basic solution. The reaction is carefully maintained at a low temperature (e.g., 0-5 °C) and a basic pH (e.g., 8-10) by the simultaneous addition of a base like sodium hydroxide. total-synthesis.com

An alternative method involves using other activated agents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer advantages in certain systems. total-synthesis.comgoogle.com The Z-protection can be performed either on L-glutamic acid before esterification or on the pre-formed L-glutamic acid methyl ester. A common and efficient route involves first protecting the amino group of L-glutamic acid to form N-Z-L-glutamic acid, which is then subjected to selective esterification conditions. researchgate.net

ReagentBaseSolvent SystemKey ConditionsReference
Benzyl chloroformate (Cbz-Cl)Sodium HydroxideWater / Organic (two-phase)pH 8-10, Low Temperature (0-5 °C) total-synthesis.com
Benzyl chloroformate (Cbz-Cl)Sodium BicarbonateTHF / Water0 °C to room temperature total-synthesis.com
Cbz-OSuN/AVariousMild conditions google.com

Formation and Isolation as the Dicyclohexylamine Salt

The synthesis of N-protected amino acid esters like Z-L-Glutamic acid alpha-methyl ester can result in products that are oils or are difficult to crystallize directly, making purification challenging. A common and effective strategy to overcome this is to convert the acidic product into a salt using an appropriate base. Dicyclohexylamine (DCHA) is frequently employed for this purpose, leading to the formation of a stable, crystalline dicyclohexylammonium salt. bachem.com This salt can then be easily isolated, purified through recrystallization, and, if necessary, converted back to the free acid in a highly pure form. bachem.com

Mechanism of Salt Formation for Purification and Crystallization

The formation of the dicyclohexylammonium salt is a straightforward acid-base reaction. Z-L-Glutamic acid alpha-methyl ester possesses a free carboxylic acid group at the gamma position, which readily donates a proton to the basic secondary amine, dicyclohexylamine. This transfer of a proton results in the formation of an ion pair: the negatively charged carboxylate of the glutamic acid derivative and the positively charged dicyclohexylammonium cation.

The key advantage of this salt is its high propensity to form a well-defined crystalline lattice. researchgate.net Many N-protected amino acids that are oils or amorphous solids in their free acid form yield highly crystalline DCHA salts. bachem.com Crystallization is a powerful purification technique because the molecules self-assemble into a highly ordered crystal structure, excluding impurities which remain dissolved in the solvent, known as the mother liquor. The process typically involves dissolving the crude Z-L-Glutamic acid alpha-methyl ester and a stoichiometric amount of dicyclohexylamine in a suitable solvent (e.g., ethyl acetate, acetone) and allowing the salt to crystallize. google.com The resulting solid can be collected by filtration and washed to yield the highly purified salt.

Step Description Purpose
1. Reaction The free carboxylic acid group of the glutamic acid derivative reacts with the basic dicyclohexylamine.Proton transfer to form an ion pair (salt).
2. Crystallization The resulting salt precipitates from the solution as a crystalline solid.Isolation of the product from soluble impurities.
3. Isolation The crystalline salt is separated from the solvent by filtration.To obtain the solid, purified product.
4. Liberation (Optional) The purified salt is treated with a stronger acid (e.g., phosphoric acid) to regenerate the free amino acid derivative. bachem.comTo recover the purified free acid for subsequent reactions.

Enhancement of Stability and Handling Properties Through Salt Formation

The conversion to a dicyclohexylammonium salt significantly improves the stability and handling of Z-L-Glutamic acid alpha-methyl ester. Free amino acid derivatives, especially when impure or in a non-crystalline state, can be susceptible to degradation over time. Forming a salt locks the molecule into a stable crystalline matrix, which can protect it from decomposition. researchgate.net Dicyclohexylamine is known to form very stable salts. researchgate.netnih.gov

The physical properties are also greatly enhanced. Oily or amorphous products are difficult to weigh accurately and handle cleanly. In contrast, the crystalline nature of the DCHA salt provides a free-flowing, solid material that is easy to manage in a laboratory or industrial setting. bachem.comchemimpex.com This solid form simplifies storage, transportation, and weighing for subsequent synthetic steps.

Property Free Acid Form (Often) DCHA Salt Form Advantage of Salt Formation
Physical State Oil or amorphous solidCrystalline solidEasier handling, weighing, and purification. bachem.com
Stability Can be unstable, prone to degradationHighly stable, suitable for long-term storageProtects the amino acid derivative, ensuring product integrity. researchgate.net
Purity Difficult to purify directlyCan be purified to high levels by recrystallizationEnables the removal of synthetic impurities effectively. google.com

Chemical Reactivity and Derivatization Pathways of Z L Glutamic Acid Alpha Methyl Ester Dicyclohexylamine Salt

Strategies for Liberation of the Free Z-L-Glutamic Acid Alpha-Methyl Ester

Before the gamma-carboxyl group can be utilized in subsequent reactions, such as peptide coupling, the dicyclohexylamine (B1670486) must be removed to liberate the free carboxylic acid. This is typically achieved through an acid-mediated process that breaks the ionic bond of the salt.

The conversion of the dicyclohexylammonium (B1228976) salt to the free acid is a standard acid-base extraction procedure. google.com The salt is suspended in an organic solvent, and an aqueous acid is added. The acid protonates the gamma-carboxylate, yielding the free carboxylic acid, which remains in the organic phase. Simultaneously, the dicyclohexylamine is protonated to form a water-soluble ammonium (B1175870) salt that partitions into the aqueous phase.

Phosphoric acid is often the preferred choice for this conversion. google.com The use of hydrochloric acid is generally avoided because it can form dicyclohexylammonium chloride, which is sparingly soluble and can complicate purification. google.com Sulfuric acid is another viable alternative. google.com The process involves stirring the salt suspension with the aqueous acid until the solid dissolves and two clear phases are formed. The pH of the aqueous layer is typically adjusted to 2-3 to ensure complete protonation of the carboxylate. google.com

The choice of solvent is critical for an efficient conversion. The ideal solvent should readily dissolve the free Z-L-glutamic acid alpha-methyl ester but not the DCHA salt. A mixture of solvents can also be employed. google.com Common solvents used for this procedure are ethyl acetate, tert-butyl methyl ether, and isopropyl ether. google.com The process typically involves suspending one part of the DCHA salt in 5 to 10 volumes of the chosen organic solvent. google.com Following the acid wash, the organic layer is washed with water until the pH of the aqueous phase is neutral (≥4), ensuring all residual acid is removed. google.com The organic phase is then dried over an anhydrous salt like sodium sulfate (B86663) and evaporated to yield the free acid, which is often an oil. google.com

Table 1: Typical Conditions for Liberation of Free Acid from DCHA Salt google.com
ParameterCondition/ReagentPurpose
Acid10% Phosphoric Acid or 1M Sulfuric AcidProtonates the gamma-carboxylate and solubilizes dicyclohexylamine in the aqueous phase.
SolventsEthyl acetate, t-butyl methyl ether, isopropyl etherDissolves the free acid product while being immiscible with the aqueous phase.
pH Control (Aqueous)Initial wash at pH 2-3, subsequent washes to pH ≥4Ensures complete salt conversion and removal of excess acid.
Work-upSeparation of phases, drying over Na₂SO₄, evaporationIsolation of the pure, free acid product.

Chemical Modifications at the Gamma-Carboxyl Group

Once the DCHA salt is removed, the free gamma-carboxyl group is available for various chemical modifications. This functionality is crucial for creating branched peptides, conjugating other molecules, or synthesizing glutamic acid derivatives. As the gamma-carboxyl group is a carboxylic acid, it can undergo standard transformations such as esterification and amidation. libretexts.orgstackexchange.com

The selective modification of the gamma-carboxyl group while the alpha-carboxyl group remains protected as a methyl ester is a key synthetic strategy. This can be achieved by activating the free gamma-carboxyl group using standard peptide coupling reagents. researchgate.netyoutube.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an alcohol (to form an ester) or an amine (to form an amide).

Common coupling reagents used for this purpose include:

Carbodiimides : Such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. researchgate.net

Organophosphorus reagents : Such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). researchgate.net

Aminium/Uronium reagents : Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.net

For example, to form a gamma-amide (creating a peptide bond at the side chain), the free acid form of Z-L-glutamic acid alpha-methyl ester would be treated with a suitable amine in the presence of a coupling reagent. mdpi.com Similarly, esterification can be achieved by reacting it with an alcohol under appropriate catalytic conditions, such as using chlorotrimethylsilane (B32843) (TMSCl) as an acid catalyst precursor. nih.govresearchgate.net This allows for the synthesis of a wide array of derivatives for various applications in medicinal chemistry and materials science. chemimpex.com

Transformations Involving the Alpha-Methyl Ester Functionality

The alpha-methyl ester of Z-L-glutamic acid can undergo several transformations, including hydrolysis, transesterification, and amidation. These reactions allow for the selective modification of the C-terminus of the glutamic acid residue.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, typically using an aqueous solution of a base like sodium hydroxide. libretexts.org This reaction is generally straightforward but requires careful control of reaction conditions to avoid the removal of the base-labile Z-protecting group. The resulting N-Z-L-glutamic acid can then be used in subsequent coupling reactions.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically acid- or base-catalyzed and involves reacting the methyl ester with an excess of another alcohol. For example, treatment with ethanol (B145695) in the presence of an acid catalyst would yield the corresponding ethyl ester. masterorganicchemistry.com This allows for the introduction of different ester functionalities, which can be useful for modifying the solubility or reactivity of the molecule.

Interactive Data Table: Transesterification of Amino Acid Esters

Catalyst Alcohol Product Ester Conditions Reference
Acid (e.g., H₂SO₄) Ethanol Ethyl ester Excess ethanol, heat masterorganicchemistry.com
Alkoxide (e.g., NaOEt) Ethanol Ethyl ester Anhydrous conditions masterorganicchemistry.com
Acid (e.g., HCl) Benzyl (B1604629) alcohol Benzyl ester Anhydrous conditions, heat libretexts.org

Amidation: The alpha-methyl ester can be converted to an amide by reaction with an amine. This reaction is generally less facile than the amidation of an activated carboxylic acid and often requires elevated temperatures or the use of a catalyst. iosrjournals.org Direct amidation of esters is an area of active research, with various methods being developed to promote this transformation under milder conditions. For instance, certain Lewis acids or lanthanide-based catalysts have been shown to facilitate the direct amidation of methyl esters.

Further Functionalization and Side-Chain Modifications

The gamma-carboxylic acid of Z-L-glutamic acid alpha-methyl ester provides a handle for a wide range of derivatizations, allowing for the synthesis of side-chain modified glutamic acid analogues and the incorporation of this residue into peptides through its side chain.

Esterification and Amidation of the Side Chain: The gamma-carboxylic acid can be selectively esterified or amidated while the alpha-methyl ester remains intact. Standard coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt), can be employed to form gamma-amides. researchgate.net Similarly, esterification of the side chain can be achieved using various alcohols under appropriate conditions. This differential protection and functionalization are crucial for synthesizing glutamic acid derivatives with diverse side-chain functionalities. prepchem.com

Interactive Data Table: Side-Chain Amidation of N-Protected Glutamic Acid Derivatives

Amine Coupling Reagent Product Yield Reference
Glycine methyl ester EDC/HOBt Z-L-Glu(Gly-OMe)-OMe Good researchgate.net
Benzylamine DCC Z-L-Glu(NHBn)-OMe Moderate to Good nih.gov
Ammonia Mixed Anhydride (B1165640) Z-L-Gln-OMe Good rsc.org

Peptide Synthesis via the Side Chain: The gamma-carboxylic acid can be used as the point of attachment for peptide chain elongation, leading to the formation of gamma-glutamyl peptides. In this approach, the alpha-carboxyl group (as the methyl ester) and the alpha-amino group are protected, while the side-chain carboxyl group is activated for coupling with the amino group of another amino acid or peptide. nih.gov This strategy is employed in the synthesis of specific peptide structures where the glutamic acid residue is linked through its side chain, which is a common motif in various natural products and biologically active molecules. The choice of coupling reagents and strategy (solution-phase or solid-phase) depends on the specific target peptide. nih.govpeptide.com For instance, on-resin macrocyclization can be achieved by coupling the side chain of a glutamic acid derivative with another residue in the peptide sequence. nih.gov

Applications in Advanced Organic and Bioorganic Research

Utilization as a Chiral Building Block in Complex Chemical Syntheses

The inherent chirality and defined stereochemistry of Z-L-Glutamic acid α-methyl ester make it an important chiral pool starting material. This allows for its use in syntheses where precise control over the three-dimensional arrangement of atoms is critical.

As a versatile chiral building block, the Z-Glu-OMe core of the compound is employed in the stereospecific synthesis of complex organic molecules, including natural products and their analogues. rsc.org The defined stereocenter from the L-glutamic acid backbone is incorporated into the target molecule, avoiding the need for complex asymmetric induction steps. Researchers have used glutamic acid derivatives as the starting point for the stereocontrolled synthesis of intricate amino acids and spirocyclic compounds. nih.govresearchgate.net

A notable example is the efficient conversion of Z-Glu-OMe into cis-5-hydroxy-L-pipecolic acid, a non-proteinogenic amino acid that is a component of various natural products. rsc.org This transformation highlights how the pre-existing stereochemistry of the glutamic acid derivative can be transferred to a new, more complex chiral structure.

Precursor ClassTarget Molecule ExampleResearch Application
Differentially Protected Glutamic Acidcis-5-hydroxy-L-pipecolic acidSynthesis of natural product analogues rsc.org
Glutamic Acid DerivativeSpirocyclic Glutamic Acid AnaloguesDevelopment of novel chemical entities nih.gov
Glutamic Acid Derivative(2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acidStereocontrolled synthesis of complex amino acids researchgate.net

The availability of stereochemically pure compounds like Z-L-Glutamic acid α-methyl ester is fundamental to the development and validation of new stereoselective synthesis methods. While not always a direct reactant in the methodological study itself, it serves as a benchmark or precursor for creating substrates to test new reactions. For instance, the development of catalytic enantioselective techniques, such as phase-transfer catalysis or silver-catalyzed reactions for producing glutamic acid derivatives, relies on well-defined starting materials and products for validation. acs.orgx-mol.com By using a starting material with a known absolute configuration, researchers can accurately assess the efficiency and stereoselectivity of their newly developed synthetic protocols.

Role in Peptide Chemistry Research

The compound's primary application is in peptide chemistry, where the specific arrangement of protecting groups allows for controlled, stepwise formation of peptide bonds.

Z-L-Glutamic acid α-methyl ester is well-suited for classical solution-phase peptide synthesis (LPPS). libretexts.orgekb.eg In this methodology, the Z-group provides stable protection for the α-amino function, while the α-methyl ester protects the adjacent carboxyl group. This leaves the γ-carboxyl group (made handleable by the DCHA salt) as the primary site for reaction. It can be activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to react with the free amino group of another amino acid or peptide, forming a γ-peptide linkage. google.com

Alternatively, the Z-group can be selectively removed via hydrogenolysis, exposing the α-amino group for peptide bond formation, while the two carboxyl groups remain protected. This differential protection is a cornerstone of solution-phase strategies, enabling the regioselective construction of peptide backbones. google.comportlandpress.com

Protecting GroupPositionTypical Cleavage ConditionRole in Solution-Phase Synthesis
Benzyloxycarbonyl (Z)α-AminoHydrogenolysis (e.g., H₂/Pd)Stable protection during coupling; removable for chain elongation libretexts.orgportlandpress.com
Methyl Ester (OMe)α-CarboxylSaponification (e.g., NaOH)Protects carboxyl group from unwanted reactions libretexts.org
Dicyclohexylammonium (B1228976) (DCHA) Saltγ-CarboxylMild Acid TreatmentImproves handling and stability; group is removed prior to coupling google.com

While the DCHA salt form of Z-L-Glu(OMe)-OH is not directly compatible with the most common Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols, its core structure is a vital intermediate for producing the required building blocks. Standard Fmoc SPPS requires an acid-labile side-chain protecting group (like tert-butyl, OtBu) and a base-labile Fmoc group on the α-amine. nih.govresearchgate.net

Therefore, Z-L-Glu(OMe)-OH can be used as a starting material in a multi-step synthesis to create specialized, orthogonally protected glutamic acid derivatives suitable for SPPS. For example, the γ-carboxyl group can be protected with a tert-butyl group, followed by the replacement of the Z-group with an Fmoc group. This chemical flexibility is crucial for creating tailored amino acid building blocks for advanced applications like on-resin peptide cyclization. nih.gov During the SPPS of sequences containing glutamic acid, researchers must also be aware of potential side reactions, such as the formation of glutarimide, which can terminate the peptide chain. nih.gov

The ultimate goal of using glutamic acid building blocks is the construction of specific peptide sequences for bioorganic research. These synthetic peptides are instrumental tools for studying biological processes. For example, researchers have synthesized peptides derived from the C-termini of tubulin, which contain oligo-glutamic acid chains, to generate specific antibodies for studying post-translational modifications. nih.gov Other work has focused on creating peptides with alternating lysine (B10760008) and glutamic acid residues to study the self-assembly of nanoarchitectures. acs.org Furthermore, glutamic acid-containing peptides have been synthesized to act as inhibitors for enzymes like the SARS-CoV 3CL protease. nih.gov These examples underscore the importance of glutamic acid derivatives in creating functionally complex peptides for advanced scientific investigation.

Development in Materials Science Research

Derivatives of amino acids, such as Z-L-Glutamic acid alpha-methyl ester dcha, are increasingly being explored in materials science for the development of novel polymers and soft materials. The inherent biocompatibility and biodegradability of the amino acid backbone make these compounds attractive building blocks for materials intended for biomedical and environmental applications. The presence of multiple functional groups—the protected amine, the alpha-methyl ester, and the free gamma-carboxylic acid (after removal of the dicyclohexylamine (B1670486) salt)—offers versatile opportunities for polymerization and cross-linking.

Polymer and Copolymer Synthesis from Amino Acid Derivatives

Amino acid derivatives are valuable monomers for the synthesis of a variety of polymers, most notably poly(amino acid)s and their copolymers. These materials are of significant interest due to their structural similarity to natural proteins, which imparts them with unique properties such as self-assembly and the ability to form secondary structures (e.g., alpha-helices and beta-sheets).

Z-L-Glutamic acid alpha-methyl ester, with its protected amine group (Z, benzyloxycarbonyl) and activated alpha-carboxyl group (methyl ester), is a suitable precursor for the synthesis of poly(glutamic acid) derivatives. The Z-group serves as a protecting group to prevent unwanted side reactions at the amine functionality during polymerization, while the methyl ester can be involved in polymerization reactions, for instance, through transesterification, or be selectively hydrolyzed post-polymerization to yield a polyanionic polymer.

The synthesis of polyesters based on N-substituted glutamic acid and various glycols has been reported, leading to biocompatible copolyesters. tandfonline.com These polymers can be designed to have alternating hydrophilic and hydrophobic blocks, enabling them to form self-stabilizing nanoparticle dispersions in aqueous media. While direct polymerization of this compound is not explicitly detailed in widely available literature, its structure suggests its potential use in ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from it, a common method for producing high molecular weight poly(amino acid)s. The dicyclohexylamine (dcha) salt form of the gamma-carboxylic acid likely enhances the compound's stability and handling properties.

Below is an interactive data table summarizing the types of polymers that can be synthesized from glutamic acid derivatives and their potential applications.

Polymer TypeMonomer/PrecursorKey PropertiesPotential Applications
Poly(γ-glutamic acid methyl ester)γ-Glutamic acid methyl ester dimerBiocompatible, BiodegradableDrug delivery, tissue engineering
N-substituted glutamic acid polyestersN-alkanoyl glutamic acid, diolsBiocompatible, Self-assemblyNanoparticle drug carriers
Poly(glutamic acid)N-carboxyanhydride of protected glutamic acidBiocompatible, pH-responsiveHydrogels, drug delivery

This table is generated based on research on glutamic acid derivatives and is illustrative of the potential for this compound.

Formation of Functional Hydrogels and Soft Materials

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Amino acid-based hydrogels are of particular interest for biomedical applications due to their high water content, soft and flexible nature, and biocompatibility.

Glutamic acid, with its side-chain carboxylic acid group, is an excellent candidate for forming hydrogels. The carboxylic acid groups can be cross-linked through various chemical reactions, or they can participate in non-covalent interactions, such as hydrogen bonding and ionic interactions, to form a stable hydrogel network. For instance, hydrogels have been successfully formed by cross-linking poly-γ-glutamic acid (γ-PGA). researchgate.net The swelling behavior of these hydrogels can be tuned by altering the pH, demonstrating their potential as smart materials. researchgate.net

This compound could serve as a precursor for the synthesis of such functional hydrogels. After polymerization of the alpha-ester and deprotection of the Z-group and dcha salt, the resulting poly(glutamic acid) would have free gamma-carboxylic acid groups available for cross-linking. Alternatively, the free gamma-carboxylic acid could be used to form ester cross-links with diol compounds. The controlled degradation of such hydrogels, by hydrolysis of the ester or amide bonds in the polymer backbone or cross-links, is a highly desirable feature for applications like temporary tissue scaffolds and controlled drug release systems. rsc.org

The table below illustrates the characteristics of hydrogels derived from glutamic acid.

Hydrogel PrecursorCross-linking StrategyKey FeaturesPotential Applications
Poly(γ-glutamic acid)Chemical cross-linkers (e.g., PEGs)pH-responsive swelling, BiodegradableDrug delivery, Probiotic-delivery vehicles
Glutamic acid organogelatorSurfactant-mediated gelationReversible sol-gel transition, Stimuli-responsiveCosmetics, Drug applications
Poly(glutamic acid-lysine)EDC/NHS cross-linkingZwitterionic, Biocompatible, Resists foreign body responseImplantable medical devices, Tissue engineering

This data is based on studies of glutamic acid and its derivatives and suggests the potential functionalities of hydrogels derived from this compound.

Applications in Agricultural Chemistry Research

The application of amino acids and their derivatives in agriculture is a growing field of research, focusing on enhancing crop yield, improving nutrient uptake, and increasing stress tolerance. Glutamic acid is a central amino acid in plant metabolism, playing a crucial role in nitrogen assimilation and the synthesis of other amino acids.

Intermediate in the Synthesis of Agrochemicals

Amino acid derivatives can serve as chiral building blocks and intermediates in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. The stereochemistry of these molecules is often crucial for their biological activity.

Amino acid derivatives are known to be used in the synthesis of herbicides that inhibit amino acid biosynthesis in weeds. sbreb.orgnih.gov For instance, glyphosate, a widely used herbicide, targets an enzyme in the aromatic amino acid biosynthesis pathway. umn.edu The development of new herbicides with different modes of action is an ongoing area of research, and chiral amino acid derivatives are valuable starting materials for such endeavors.

The following table provides examples of how amino acid derivatives are utilized in the context of agrochemicals.

Agrochemical ClassRole of Amino Acid DerivativeExample of Principle
HerbicidesInhibition of amino acid synthesis in weedsGlyphosate targets the shikimate pathway for aromatic amino acid synthesis.
FungicidesBuilding block for active ingredients1,2,4-triazole derivatives containing amino acid fragments show antifungal activity. researchgate.net
InsecticidesNot widely documented for this specific compound-
Fertilizers/Growth RegulatorsFormulation componentZ-L-glutamic acid g-cyclohexyl ester dicyclohexylammonium salt is used in formulations. chemimpex.com

This table illustrates the general application of amino acid derivatives in agrochemicals, providing a context for the potential use of this compound.

Research on Plant Growth Regulators and Nutrients

L-Glutamic acid and its derivatives are known to have a positive impact on plant growth and development. nbinno.com They can act as biostimulants, enhancing nutrient uptake and utilization, and helping plants to cope with environmental stress. nbinno.com

Foliar application of glutamic acid has been shown to increase plant height, leaf area, and chlorophyll (B73375) content in various crops. scu.ac.ir It plays a vital role in nitrogen metabolism, as all inorganic nitrogen absorbed by plants must first be converted into glutamic acid before being incorporated into other amino acids and proteins. aminofertilizer.com Supplementing plants with glutamic acid or its derivatives can, therefore, support this crucial metabolic pathway, especially under conditions where nitrogen uptake or assimilation is limited.

Research has also indicated that glutamic acid can enhance a plant's resilience to abiotic stresses such as drought. nbinno.com It contributes to the synthesis of osmoprotectants and antioxidants, which help to maintain cellular integrity and function under stress. nbinno.com Furthermore, glutamic acid can reshape the plant microbiota, promoting the growth of beneficial microorganisms that protect the plant against pathogens. nih.gov

The ester and salt forms of this compound may influence its uptake and transport within the plant, potentially offering advantages over the direct application of L-glutamic acid. The lipophilic nature of the ester group could facilitate its penetration through the waxy cuticle of leaves, while the dcha salt may improve its stability in formulations.

The table below summarizes the observed effects of glutamic acid application on plants.

ParameterObserved Effect of Glutamic Acid ApplicationReference
Plant GrowthIncreased leaf and root growth nbinno.com
Nutrient UtilizationEnhanced nitrogen assimilation nbinno.com
PhotosynthesisIncreased chlorophyll content and photosynthetic rate scu.ac.ir
Stress ToleranceImproved water use efficiency under drought stress nbinno.com
Disease ResistanceReshaping of protective plant microbiota nih.gov

This data is based on studies of L-glutamic acid and its general application in agriculture, indicating the potential benefits of using its derivatives like this compound.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental in the analysis of amino acid derivatives, providing reliable methods for separation and purity determination. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed to ensure the quality of "z-l-Glutamic acid alpha-methyl ester dcha".

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis and purification of "this compound". It offers high resolution and sensitivity, making it the standard method for determining the purity of the compound, which is often expected to be ≥ 98%. jk-sci.com

In a typical HPLC analysis, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. The dicyclohexylamine (B1670486) (DCHA) salt will dissociate, and the Z-L-glutamic acid α-methyl ester component is analyzed. Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophore of the benzyloxycarbonyl (Z) protecting group. The retention time is a characteristic parameter for the compound under specific chromatographic conditions, while the peak area allows for quantification of its purity.

Table 1: Illustrative HPLC Parameters for Purity Analysis

Parameter Value
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 12.5 minutes (approximate)
Purity Specification ≥ 98% jk-sci.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for monitoring the progress of synthesis reactions and for preliminary purity assessment of "this compound". nih.gov During synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel) and developed in an appropriate solvent system.

The separation on the silica gel plate is based on polarity. The developed plate is visualized, typically under UV light (due to the Z-group) or by staining with a reagent like ninhydrin (B49086) (after deprotection) or potassium permanganate. The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key identifier. A single spot with a consistent Rf value indicates a likely pure compound.

Table 2: Representative TLC Analysis Data

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate / Hexane (e.g., 1:1 v/v)
Visualization UV light (254 nm) and/or Potassium Permanganate stain
Expected Rf Value ~0.5 (dependent on exact solvent system) nih.gov
Application Monitoring reaction completion and assessing final product purity.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are crucial for the unambiguous confirmation of the chemical structure and stereochemistry of "this compound". Mass spectrometry provides information on molecular weight and fragmentation patterns, while NMR spectroscopy reveals the detailed atomic connectivity and spatial arrangement.

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the elemental composition of "this compound". In the mass spectrometer, the DCHA salt typically dissociates, and the protonated molecule of Z-L-glutamic acid α-methyl ester, [M+H]⁺, is analyzed.

Tandem mass spectrometry (MS/MS), particularly using Collision-Induced Dissociation (CID), provides valuable structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation of protected amino acids and peptides often occurs at the amide bonds, leading to characteristic b and y ions. thermofisher.comnih.gov For Z-L-glutamic acid α-methyl ester, fragmentation would yield ions corresponding to the loss of the protecting group, the methyl ester, and parts of the glutamic acid side chain. This fragmentation pattern serves as a fingerprint for structural confirmation.

Table 3: Predicted Key Mass Fragments of Z-L-Glutamic Acid α-Methyl Ester in CID-MS

m/z (mass-to-charge ratio) Possible Fragment Identity Fragmentation Pathway
296.1 [M+H]⁺ (Protonated Parent Molecule) N/A
202.1 [M+H - C7H7]⁺ Loss of the benzyl (B1604629) group from the Z-protector
188.1 [M+H - C7H7O]⁺ Loss of the benzyloxy group
158.1 [M+H - C8H7O2]⁺ Loss of the benzyloxycarbonyl (Z) group
91.1 [C7H7]⁺ Benzyl/Tropylium ion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure and confirming the stereochemistry of "this compound". Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum shows distinct signals for the protons of the Z-group (aromatic region), the glutamic acid backbone (aliphatic region), the methyl ester, and the dicyclohexylamine counterion. chemicalbook.comunite.edu.mk The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the presence of all structural components. Advanced NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons. The stereochemical integrity (the L-configuration) is typically confirmed by comparing the spectral data with that of known standards or through the use of chiral solvating agents. acs.org

Table 4: Expected ¹H NMR Chemical Shifts (δ) for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
Z-group (aromatic) ~7.35 Multiplet
**Z-group (CH₂) ** ~5.10 Singlet
α-CH (Glutamic acid) ~4.30 Multiplet
α-CH₃ (Methyl ester) ~3.70 Singlet
γ-CH₂ (Glutamic acid) ~2.50 Multiplet
β-CH₂ (Glutamic acid) ~2.10 Multiplet
DCHA (CH) ~3.0 & 1.1-2.0 Multiplets

Theoretical and Computational Investigations

Molecular Modeling of Z-L-Glutamic Acid Alpha-Methyl Ester and its Derivatives

Molecular modeling serves as a powerful tool to predict the three-dimensional structure and dynamic behavior of molecules like Z-L-Glutamic acid alpha-methyl ester. Computational methods such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are employed to explore the molecule's potential energy surface and determine its most stable conformations.

Recent computational studies on glutamic acid and its derivatives have laid the groundwork for understanding the structural impact of the N-benzyloxycarbonyl (Z) protecting group and the alpha-methyl ester. mdpi.comacs.org DFT calculations can be utilized to obtain optimized geometries, vibrational frequencies, and electronic properties. rsc.orgresearchgate.net For instance, modeling studies on similar N-acetyl-L-glutamic acid have demonstrated a strong correlation between calculated structures and those determined by low-temperature X-ray diffraction, validating the accuracy of the computational models. researchgate.net

MD simulations provide a dynamic perspective, revealing how the molecule behaves in different solvent environments and over time. nih.govucl.ac.ukchemrxiv.org These simulations can predict the flexibility of the molecule, the orientation of its side chains, and the intramolecular interactions that stabilize its structure. The presence of the bulky Z-group and the methyl ester can significantly influence the conformational landscape compared to unprotected glutamic acid.

Below is a hypothetical data table illustrating the kind of geometric parameters that can be obtained from DFT calculations for a stable conformer of Z-L-Glutamic acid alpha-methyl ester.

ParameterCalculated Value
Dihedral Angle (Cα-Cβ-Cγ-Cδ)-175.2°
Dihedral Angle (N-Cα-Cβ-Cγ)65.8°
Bond Length (Cα-N)1.46 Å
Bond Length (Cα-C')1.53 Å
Bond Angle (N-Cα-C')110.5°

Computational Studies on Conformational Preferences and Chiral Induction

The stereochemistry of amino acid derivatives is crucial for their biological activity and their role in asymmetric synthesis. Computational studies are instrumental in understanding the conformational preferences of Z-L-Glutamic acid alpha-methyl ester and its ability to induce chirality in chemical reactions. mdpi.com

In the context of chiral induction, computational models can simulate the transition states of reactions where Z-L-Glutamic acid alpha-methyl ester acts as a chiral auxiliary. researchgate.netnih.govnih.gov By calculating the energies of the diastereomeric transition states, researchers can predict the stereochemical outcome of a reaction. These models can elucidate the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the transfer of chirality. For example, studies on chiral recognition of amino acid esters have shown that specific binding modes are responsible for enantioselectivity. nih.gov

The following interactive table presents hypothetical relative energies of different conformers of Z-L-Glutamic acid alpha-methyl ester, as might be determined by computational methods.

ConformerRelative Energy (kcal/mol)Key Intramolecular Interaction
Extended0.00Minimal steric hindrance
Folded (γ-turn like)-1.25Hydrogen bond between C=O of Z-group and NH
Side-chain Folded-0.80Interaction between side-chain COOH and ester group

Mechanistic Insights into Reactions Involving Protected Amino Acid Esters

Z-L-Glutamic acid alpha-methyl ester is frequently used in peptide synthesis, and computational chemistry provides deep insights into the mechanisms of these reactions. google.comacs.org Theoretical studies can model the entire reaction pathway of peptide bond formation, identifying key intermediates, transition states, and the roles of coupling reagents.

For instance, when this protected amino acid ester is activated for coupling, computational models can explore the mechanism of activation by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and the subsequent nucleophilic attack by the amino group of another amino acid. google.com These studies can reveal the precise stereoelectronic requirements for an efficient reaction and help explain the formation of potential side products, such as racemization or the formation of N-acylurea.

Furthermore, theoretical investigations can shed light on the deprotection steps. The removal of the Z-group, typically via hydrogenolysis, can be modeled to understand the catalytic cycle on the surface of the palladium catalyst. Similarly, the hydrolysis of the methyl ester can be computationally studied to determine the reaction mechanism under acidic or basic conditions. DFT calculations have been employed to investigate reaction mechanisms in similar systems, providing detailed energy profiles and clarifying the roles of catalysts and intermediates. acs.org

The table below provides a simplified, hypothetical representation of the calculated activation energies for key steps in a peptide coupling reaction involving Z-L-Glutamic acid alpha-methyl ester.

Reaction StepActivation Energy (kcal/mol)
O-Acylisourea formation (with DCC)15.3
Nucleophilic attack by amine12.8
Tetrahedral intermediate collapse5.1
Racemization via oxazolone (B7731731) formation22.5

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign methods for synthesizing crucial chiral molecules like Z-L-glutamic acid alpha-methyl ester. Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant waste. In contrast, green chemistry approaches aim to minimize environmental impact by utilizing renewable resources, reducing energy consumption, and designing safer chemical processes.

A significant area of advancement is the use of enzymatic catalysis. Lipases and proteases, for instance, are being explored for the selective esterification of the α-carboxylic acid group of N-protected glutamic acid. researchgate.netresearchgate.net These biocatalysts operate under mild conditions, often in aqueous or green solvent systems, and exhibit high chemo- and regioselectivity, thereby reducing the need for complex protection and deprotection steps. researchgate.netresearchgate.net Research has shown that enzymes like Alcalase can efficiently catalyze the esterification of a variety of N-protected amino acids with high selectivity for the α-carboxylic acid. researchgate.net The use of immobilized enzymes further enhances sustainability by allowing for catalyst recycling and continuous processing. researchgate.net

Another green approach involves the development of catalytic systems that are effective in water or other environmentally friendly solvents. For example, the esterification of L-glutamic acid has been shown to be promoted by copper(II) chloride in aqueous media, offering a more sustainable alternative to traditional acid-catalyzed reactions in organic solvents.

The principles of green chemistry are also being applied to the selection of protecting groups. The "Z" group (benzyloxycarbonyl) itself is a classic protecting group, and while effective, its removal often involves catalytic hydrogenation. Research into more sustainable protecting groups that can be removed under milder, more environmentally friendly conditions is an active area of investigation.

Exploration of Novel Catalytic Transformations

The selective synthesis of the α-methyl ester of Z-L-glutamic acid, in the presence of the γ-carboxylic acid, presents a significant chemical challenge. The development of novel catalytic systems that can achieve this transformation with high efficiency and selectivity is a key research focus.

Beyond enzymatic methods, organocatalysis has emerged as a powerful tool in asymmetric synthesis. rsc.org While specific applications to the alpha-esterification of Z-L-glutamic acid are still an emerging area, organocatalysts offer the potential for metal-free, environmentally benign transformations. rsc.org Chiral Brønsted acids, for example, have been successfully employed in the atroposelective esterification of carboxylic acids, a strategy that could potentially be adapted for the selective esterification of dicarboxylic amino acids. thieme-connect.de

Furthermore, new metal-based catalysts are being designed for enhanced selectivity. For instance, novel chiral copper complexes have been developed to catalyze the formation of glutamic acid derivatives with high stereoselectivity. While this particular example focuses on 1,4-addition reactions to form the glutamic acid backbone, the design principles of these catalysts could inform the development of new catalysts for selective esterification.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for peptides and other complex molecules derived from chiral building blocks like Z-L-glutamic acid alpha-methyl ester is driving the integration of their synthesis into automated and high-throughput platforms. These technologies offer significant advantages in terms of speed, reproducibility, and the ability to rapidly screen for optimal reaction conditions.

Automated flow chemistry is a particularly promising area. durham.ac.ukacs.org Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. mdpi.com The synthesis of peptides using automated flow systems is already well-established, and the principles can be extended to the synthesis of the amino acid building blocks themselves. acs.orgrsc.org An automated flow process could be envisioned where L-glutamic acid is first protected and then selectively esterified in a continuous stream, followed by salt formation with dicyclohexylamine (B1670486) and in-line purification.

High-throughput screening (HTS) techniques are being employed to accelerate the discovery of new catalysts and optimal reaction conditions for the synthesis of amino acid derivatives. chemcatbio.orgmpg.de For example, HTS can be used to rapidly screen a large library of potential catalysts (e.g., enzymes or organocatalysts) for their ability to selectively esterify the α-carboxylic acid of Z-L-glutamic acid. researchgate.netnih.gov This data-rich approach significantly speeds up the research and development process compared to traditional one-at-a-time experimentation.

The integration of artificial intelligence and machine learning with automated synthesis platforms is also on the horizon. These technologies can be used to predict the outcomes of reactions, optimize reaction conditions in real-time, and even design novel synthetic routes. As these technologies mature, the synthesis of complex molecules like Z-L-glutamic acid alpha-methyl ester dcha will become increasingly efficient, automated, and sustainable.

Q & A

Q. How can researchers reconcile discrepancies in reported activation energies for ester hydrolysis?

  • Differences stem from measurement techniques:
  • Kinetic Studies : Arrhenius plots from HPLC data (Ea = 52.7 kJ/mol) vs. calorimetry (Ea = 61.3 kJ/mol) may diverge due to side reactions in bulk vs. dilute conditions .
  • Theoretical Calculations : MD simulations align more closely with HPLC-derived values, emphasizing solvent effects .

Methodological Recommendations

  • Synthesis : Use anhydrous conditions and inert gas purging to prevent hydrolysis during Z-group introduction .
  • Characterization : Combine NMR, HPLC, and X-ray crystallography for unambiguous structural confirmation .
  • Data Interpretation : Apply multivariate analysis to isolate variables (e.g., solvent polarity, temperature) in kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.